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molecular formula C14H14O2S B8346838 4-p-Tolyl-thiopene-2-carboxylic acid ethyl ester

4-p-Tolyl-thiopene-2-carboxylic acid ethyl ester

Cat. No. B8346838
M. Wt: 246.33 g/mol
InChI Key: KFOGOZDFKSSYIL-UHFFFAOYSA-N
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Patent
US07951794B2

Procedure details

At 10° C., p-tolyl-acetaldehyde (11.0 g, 82 mmol) is added to a mixture of POCl3 (20 mL, 230 mmol) and DMF (20 mL). The mixture is stirred at rt for 2 h before the reaction is quenched by adding water/ice and NaOAc and extracted with DCM (2×200 mL). The solvent of the organic extract is evaporated and the product is purified by CC on silica gel eluting with heptane:EA 9:1. The resulting oil (1.95 g) is dissolved in ethanol (5 mL) and then added dropwise to a freshly prepared solution of Na (370 mg, 16.2 mmol) and ethyl-2-mercaptoacetate (1.95 g, 16.2 mmol) in ethanol (20 mL). The reaction mixture is stirred at it for 72 h, diluted with water (100 mL) and extracted with EA (2×150 mL). The organic extracts are dried over MgSO4 and evaporated. CC on silica gel eluting with heptane:EA 5:1 gives 4-p-tolyl-thiopene-2-carboxylic acid ethyl ester (850 mg). This ester is dissolved in ethanol (10 mL) and 3 M aq. NaOH (5 mL) and the mixture is refluxed for 2 h. The reaction mixture is acidified and extracted with DCM. The organic extract is dried over MgSO4 and the solvent is evaporated to give 4-p-tolyl-thiophene-2-carboxylic acid (580 mg) as a solid; LC-MS: tR=0.91 min, [M+1+CH3CN]+=260.16, 1H NMR (CDCl3): δ 8.14 (s, 1H), 7.70 (s, 1H), 7.50 (d, J=7.6 Hz, 2H), 7.24 (d, J=7.6 Hz, 2H), 7.05 (s br, 1H), 2.39 (s, 3H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
370 mg
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([CH2:7][CH:8]=O)=[CH:3][CH:2]=1.O=P(Cl)(Cl)Cl.[CH3:16]N(C=O)C.[CH2:21]([O:23][C:24](=[O:27])[CH2:25][SH:26])[CH3:22]>C(O)C.O>[CH2:21]([O:23][C:24]([C:25]1[S:26][CH:8]=[C:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)[CH:16]=1)=[O:27])[CH3:22]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CC=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Na
Quantity
370 mg
Type
reactant
Smiles
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 2 h before the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched
ADDITION
Type
ADDITION
Details
by adding water/ice and NaOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The solvent of the organic extract
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
the product is purified by CC on silica gel eluting with heptane:EA 9:1
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil (1.95 g) is dissolved in ethanol (5 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at it for 72 h
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1SC=C(C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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